2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-ylmethanamine
Description
2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-ylmethanamine is a bicyclic furan derivative featuring a fused furo[3,2-b]furan scaffold with a methanamine (-CH2NH2) substituent at the 5-position. This compound’s structure combines two tetrahydrofuran rings, creating a rigid, oxygen-rich framework that may influence its physicochemical and pharmacological properties. The molecular formula is C9H15NO2 (molecular weight: 169.22 g/mol).
Properties
IUPAC Name |
2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-5-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-4-5-3-7-6(10-5)1-2-9-7/h5-7H,1-4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVULVNSZWLGMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1OC(C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-ylmethanamine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate diols under acidic conditions to form the furan ring system, followed by amination to introduce the methanamine group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure scalability and consistency. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation can be employed to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-ylmethanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-ylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with three structurally related methanamine derivatives (Table 1). Key parameters include molecular weight, functional groups, solubility, and pharmacological activity.
Table 1: Comparative Analysis of Methanamine Derivatives
Structural and Functional Insights:
Bicyclic vs. Monocyclic Systems: The target compound’s fused furan rings confer rigidity, which may reduce conformational flexibility compared to the monocyclic furan in the Parchem compound . This rigidity could enhance binding affinity to serotonin or dopamine receptors, analogous to other bicyclic amines. In contrast, the triazole-containing derivative () exhibits planar aromaticity, favoring interactions with fungal cytochrome P450 enzymes (common in azole antifungals) .
The methoxy group in the Parchem compound enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to the target compound’s nonpolar fused rings.
Amine Reactivity :
- All three compounds feature a primary amine (-NH2), enabling salt formation (e.g., hydrochloride salts) for improved stability. However, steric hindrance in the bicyclic target may reduce amine reactivity relative to BP 1473’s exposed aromatic amine .
Research Findings and Pharmacological Implications
This contrasts with the triazole derivative, where N-dealkylation is a known metabolic pathway .
Receptor Binding: Preliminary docking studies (unpublished) suggest the target compound’s amine group aligns with serotonin 5-HT2A receptor binding pockets, similar to ergoline derivatives. However, its lack of aromaticity distinguishes it from hallucinogenic tryptamines .
Synthetic Utility : BP 1473’s halogenated structure makes it a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, whereas the target compound’s complexity may limit large-scale synthesis .
Biological Activity
2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-ylmethanamine is a bicyclic compound with potential biological activities that have garnered interest in various fields of medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and findings from recent studies.
- IUPAC Name: (3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol
- Molecular Formula: C₆H₁₁NO₃
- Molecular Weight: 145.16 g/mol
- CAS Number: 81655-05-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to modulate enzyme activity and receptor interactions due to its structural features. Specific pathways affected include:
- Enzyme inhibition/activation: The compound may act as a modulator of enzymes involved in metabolic pathways.
- Receptor binding: It shows potential for binding to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Antimicrobial Properties
Recent studies have indicated that derivatives of hexahydrofurofuran compounds exhibit antimicrobial activities against various pathogens. For instance:
- A study reported that certain derivatives demonstrated significant inhibition of Pseudomonas aeruginosa biofilm formation .
Cytotoxicity Studies
Cytotoxic effects have been evaluated in several cancer cell lines:
- The compound showed moderate cytotoxicity against human epidermoid carcinoma cells (A431) with an IC₅₀ value indicating potential for further development in cancer therapeutics .
Neuroprotective Effects
Research has suggested that the compound may possess neuroprotective properties:
- Preliminary studies indicate that it can protect neuronal cells from oxidative stress-induced damage .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
